molecular formula C6H5ClN2O2 B163199 5-Chloro-2-methyl-3-nitropyridine CAS No. 1211533-93-5

5-Chloro-2-methyl-3-nitropyridine

Cat. No.: B163199
CAS No.: 1211533-93-5
M. Wt: 172.57 g/mol
InChI Key: YEJGWUTXWBGOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Anticancer Intermediates

5-Chloro-2-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of compounds with potential anticancer properties. A notable example includes the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an important precursor for small molecule anticancer drugs. This synthesis demonstrates a high yield method, achieving up to 92% efficiency over multiple steps, highlighting the compound's significance in medicinal chemistry research (Zhang, Lai, Feng, & Xu, 2019).

Structural and Spectroscopic Analysis

The compound has been the subject of various structural and spectroscopic analyses to understand its properties better. Studies have included X-ray analysis, infrared, NMR, and electronic spectroscopy, alongside investigations into its optical properties through UV–vis absorption and fluorescence spectroscopy. Such analyses provide insights into the molecular structure, stability, and reactivity, essential for designing new pharmaceuticals and materials (Jukić, Cetina, Halambek, & Ugarković, 2010).

Advanced Material Research

Research into this compound derivatives has extended to materials science, investigating their potential in creating advanced materials. Studies on their molecular structures, vibrational wavenumbers, and electronic properties using density functional theory (DFT) provide valuable information on their applicability in non-linear optics, sensors, and other high-tech applications. Such investigations underscore the versatility and importance of this compound in developing new materials with specialized properties (Velraj, Soundharam, & Sridevi, 2015).

Chemical Reactivity and Mechanisms

This compound's reactivity has been explored through various chemical reactions, including nucleophilic substitutions and ring-opening reactions. Understanding these reactions and the mechanisms behind them is crucial for synthetic chemistry, allowing for the development of new synthetic pathways and the creation of novel compounds. Research in this area has led to insights into substituting patterns, regioselectivity, and the conditions favoring specific outcomes, facilitating the targeted synthesis of complex molecules (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Safety and Hazards

5-Chloro-2-methyl-3-nitropyridine is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

5-Chloro-2-methyl-3-nitropyridine is an important intermediate in the synthesis of various compounds. It is used in laboratory research and development processes and chemical production processes . Future research may focus on exploring new synthesis methods, improving the yield and purity of the compound, and investigating its potential applications in various fields.

Properties

IUPAC Name

5-chloro-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJGWUTXWBGOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631009
Record name 5-Chloro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211533-93-5
Record name 5-Chloro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.